molecular formula C12H13ClF3NO2 B2811135 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide CAS No. 885460-69-5

2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2811135
CAS No.: 885460-69-5
M. Wt: 295.69
InChI Key: NWGXJXXLBKIOOQ-UHFFFAOYSA-N
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Description

Table 1: Comparative Historical Milestones in Acetamide Derivative Research

Compound Name Key Substituents First Reported Significance
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide Chloro, trifluoromethylphenyl 2005 Established trifluoromethyl effects on stability
N-ethyl-2-propoxy-5-(trifluoromethyl)aniline Propoxy, trifluoromethyl, ethyl 2021 Demonstrated alkoxy chain functionalization
Target Compound Chloro, propoxy, trifluoromethyl Post-2021 Combined steric and electronic modulation

Contemporary Research Significance

In modern contexts, this compound serves as a model system for studying three critical phenomena:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group ($$-\text{CF}_3$$) induces significant polarization in the phenyl ring, altering reaction kinetics in nucleophilic aromatic substitutions.
  • Steric Interactions : The ortho-positioned propoxy group ($$-\text{OCH}2\text{CH}2\text{CH}_3$$) creates steric hindrance, influencing conformational preferences and intermolecular interactions.
  • Solubility Profiles : The propoxy chain enhances lipophilicity compared to shorter alkoxy analogs, a property exploited in agrochemical formulations.

Recent studies have leveraged these attributes in catalytic applications. For example, the compound’s acetamide backbone has been functionalized in palladium-catalyzed cross-coupling reactions to generate biaryl structures relevant to pharmaceutical intermediates. Additionally, its trifluoromethyl group has been investigated for its role in stabilizing transition states in enantioselective syntheses.

Classification Within Acetamide Derivative Research

This compound belongs to a subclass of N-arylacetamides with multisubstituted aromatic rings , distinguished by:

  • Positional Isomerism : The 2-propoxy-5-trifluoromethyl substitution pattern differentiates it from meta- or para-dominated analogs.
  • Functional Group Synergy : The chloro and trifluoromethyl groups act synergistically to deactivate the ring, while the propoxy group provides steric bulk.

Table 2: Structural Classification of Related Acetamides

Compound Molecular Formula Substituent Positions Research Focus
Target Compound $$ \text{C}{12}\text{H}{13}\text{ClF}3\text{NO}2 $$ 2-propoxy, 5-trifluoromethyl Steric/electronic modulation
2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methyl-2-propoxy-ethyl)-acetamide $$ \text{C}{17}\text{H}{26}\text{ClNO} $$ 2-ethyl-6-methyl, 1-methyl-2-propoxy Conformational dynamics
3-Amino-3-[5-(3-trifluoromethylphenyl)-furan-2-yl]-propanamide $$ \text{C}{14}\text{H}{13}\text{F}3\text{N}2\text{O}_2 $$ Furan-linked trifluoromethyl Bioactive heterocycles

Research Scope and Academic Interest

Current academic investigations into this compound span three domains:

  • Synthetic Methodology : Optimizing one-pot syntheses using cost-effective catalysts, as evidenced by rhodium-catalyzed protocols in related systems.
  • Materials Science : Exploring its utility as a monomer in fluorinated polymers, where the trifluoromethyl group enhances thermal stability.
  • Agrochemical Development : Serving as a precursor to herbicidal agents, capitalizing on the chloro and trifluoromethyl groups’ bioactivity.

The compound’s commercial availability as a high-purity research chemical (priced at \$910.76 per gram) underscores its niche role in exploratory studies rather than industrial-scale applications. Future directions may include computational modeling of its binding affinities and derivatization to reduce synthetic costs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-2-5-19-10-4-3-8(12(14,15)16)6-9(10)17-11(18)7-13/h3-4,6H,2,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXJXXLBKIOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. The reaction conditions often include the use of specific reagents and solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound plays a crucial role in the development of new pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, leading to enhanced efficacy and safety profiles. This has resulted in the incorporation of similar moieties into several FDA-approved medications. The synthesis of this compound can be achieved through various methods, allowing for its integration into potential drug candidates.

Biological Activity
Research indicates that 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide exhibits promising biological activities, making it a candidate for therapeutic applications. Its chemical reactivity is influenced by its functional groups, allowing it to participate in nucleophilic substitution reactions and hydrolysis, which are essential for drug metabolism and interaction with biological targets.

Proteomics Research

Reagent for Protein Studies
In proteomics, this compound serves as a reagent for studying protein interactions and modifications. It aids in the identification of post-translational modifications and helps elucidate the mechanisms underlying protein function and regulation. The ability to modify proteins selectively makes this compound invaluable for experimental designs aimed at understanding complex biological systems.

Interaction Studies
Interaction studies involving this compound are pivotal in determining its therapeutic potential. These studies typically focus on how the compound interacts with various biomolecules, which may lead to insights into its mechanism of action and potential applications in treating diseases.

Agrochemical Applications

The unique properties of this compound may also extend to agrochemicals. Its structural characteristics can be leveraged to develop new pesticides or herbicides that exhibit specific biological activities against pests or weeds while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxy groups enhance electronic effects, while bulkier propoxy chains may sterically hinder interactions, impacting binding kinetics.
  • Trifluoromethyl Positioning : Para-CF₃ (target compound) vs. ortho-CF₃ (Compound 6) alters electron-withdrawing effects and molecular dipole moments, influencing receptor binding .

Agrochemical Analogues

Chloroacetamides are widely used as herbicides. Comparative analysis reveals:

Compound Substituents Application Environmental Impact
Alachlor Methoxymethyl and diethylphenyl Pre-emergent herbicide High persistence in soil; regulated due to groundwater contamination
Pretilachlor Propoxyethyl and diethylphenyl Rice field herbicide Moderate biodegradability; less toxic than alachlor
Target Compound Propoxy and CF₃-phenyl Research compound Limited environmental data; structural similarity suggests potential persistence

Key Differences :

  • Phenyl Substitutions : Diethylphenyl groups (alachlor, pretilachlor) enhance herbicidal activity, while CF₃-phenyl (target compound) may confer resistance to metabolic degradation .
  • Toxicity Profiles: Alachlor is classified as a probable carcinogen, whereas the target compound’s toxicity remains uncharacterized .

Metabolites and Transformation Products

Structural prioritization studies highlight metabolites with modified functional groups:

Compound Modifications Risk Assessment
2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide Hydroxymethyl and methoxypropan-2-yl High-risk fragments for reproductive toxicity; estrogen receptor binding predicted
Target Compound Propoxy and CF₃ Unknown toxicity; prioritized for in silico analysis due to chlorinated structure

Insights :

  • Chlorinated acetamides (e.g., target compound) are prioritized for water contamination studies due to persistence .

Biological Activity

2-Chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃ClF₃NO₂
  • Molecular Weight : 295.69 g/mol
  • Functional Groups : Chloro group, propoxy group, trifluoromethyl group, and acetamide group.

The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins or enzymes. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways associated with various physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, the presence of the chloro and trifluoromethyl groups may enhance interaction with bacterial cell membranes, leading to cell lysis.
    • A study reported a minimum inhibitory concentration (MIC) against Klebsiella pneumoniae, indicating potential as an antibacterial agent .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
  • Potential in Cancer Therapy
    • Preliminary studies suggest that this compound could have cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Klebsiella pneumoniae with significant MIC values.
Anti-inflammatoryModulates inflammatory response by inhibiting COX enzymes.
CytotoxicityInduces apoptosis in various cancer cell lines.

Detailed Findings

  • Antimicrobial Study :
    • A study conducted on the bactericidal activity of this compound demonstrated a reduction in viable bacterial counts over time, confirming its potential as a bactericidal agent .
  • Inflammation Modulation :
    • In vitro experiments showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in managing inflammatory diseases .
  • Cancer Cell Line Testing :
    • Research involving various cancer cell lines indicated that the compound could inhibit cell growth significantly at certain concentrations, warranting further investigation into its mechanisms and potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 2-propoxy-5-(trifluoromethyl)aniline with chloroacetyl chloride. Key steps include:

  • Reagent choice : Use triethylamine (Et₃N) as a base to deprotonate the aniline nitrogen, facilitating nucleophilic attack on chloroacetyl chloride .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and rate .
  • Temperature control : Reflux conditions (~80–100°C) ensure complete conversion, monitored via TLC .
    • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether) isolates the product in >75% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (propoxy CH₃), δ 4.0–4.2 ppm (OCH₂), and δ 8.0–8.5 ppm (aromatic protons adjacent to CF₃) confirm substituent positions .
  • ¹³C NMR : Carbonyl resonance at ~168 ppm verifies the acetamide moiety .
    • Infrared Spectroscopy (FTIR) : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .
    • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 308.1 aligns with the molecular formula C₁₂H₁₁ClF₃NO₂ .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies :

  • Thermal stress : Store at 40°C/75% relative humidity (RH) for 4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
    • Key findings : The trifluoromethyl group enhances hydrolytic stability, but the chloroacetamide moiety may degrade under prolonged acidic/alkaline conditions .

Advanced Research Questions

Q. How can discrepancies in bioactivity data for structural analogs inform SAR studies of this compound?

  • Case study : Analogues with pyrrolidine () vs. propoxy substituents (target compound) show divergent receptor binding.

  • Hypothesis : The propoxy group’s ether linkage improves membrane permeability compared to cyclic amines .
    • Methodology :
  • Molecular docking : Compare binding affinities to targets like kinases or GPCRs using AutoDock Vina .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Q. What strategies resolve contradictions in reaction yields reported for similar acetamide syntheses?

  • Root cause analysis :

  • Impurity profiles : Side reactions (e.g., N-alkylation vs. acylation) vary with stoichiometry; optimize chloroacetyl chloride/aniline ratios (1.2:1) .
  • Solvent polarity : Lower yields in non-polar solvents (toluene) vs. acetonitrile due to poor intermediate solubility .
    • Resolution : Design a Design of Experiments (DoE) approach, varying temperature, solvent, and base to identify robust conditions .

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

  • In silico tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65–70%) and CYP450 inhibition risks .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to chloroacetamide bioactivation .
    • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) to quantify reactive metabolite formation .

Methodological Guidance

Q. How to design a scalable synthesis protocol while minimizing environmental impact?

  • Green chemistry principles :

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalysis : Explore enzyme-mediated acylation (e.g., lipases) to reduce waste .
    • Process intensification : Continuous flow reactors enhance heat/mass transfer, reducing reaction time by 40% compared to batch methods .

Q. What experimental controls are essential when evaluating this compound’s mechanism of action?

  • Negative controls : Use a non-fluorinated analog (e.g., 2-chloro-N-[2-propoxyphenyl]acetamide) to isolate the CF₃ group’s contribution .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) to benchmark potency .
  • Blinding : Randomize sample labeling to eliminate observer bias in high-throughput screening .

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